1,2-Dimethyl 3,3-dimethyl-7-oxo-3H,5H,6H,7H-pyrazolo[1,2-a]pyrazolidine-1,2-dicarboxylate
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Overview
Description
Dimethyl 1,1-dimethyl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2,3-dicarboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 1,2-Dimethyl 3,3-dimethyl-7-oxo-3H,5H,6H,7H-pyrazolo[1,2-a]pyrazolidine-1,2-dicarboxylate typically involves the reaction of appropriate pyrazole precursors with dimethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Dimethyl 1,1-dimethyl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Scientific Research Applications
Dimethyl 1,1-dimethyl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2,3-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1,2-Dimethyl 3,3-dimethyl-7-oxo-3H,5H,6H,7H-pyrazolo[1,2-a]pyrazolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Dimethyl 1,1-dimethyl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2,3-dicarboxylate can be compared with other pyrazole derivatives such as:
1,3,4-Thiadiazole derivatives: Known for their antimicrobial properties.
Imidazole derivatives: Widely used in medicinal chemistry for their broad range of biological activities.
Pyrazoline derivatives: Noted for their neurotoxic potentials and various pharmacological activities.
The uniqueness of 1,2-Dimethyl 3,3-dimethyl-7-oxo-3H,5H,6H,7H-pyrazolo[1,2-a]pyrazolidine-1,2-dicarboxylate lies in its specific structural features and reactivity, which make it a valuable compound for diverse scientific applications.
Properties
IUPAC Name |
dimethyl 7,7-dimethyl-3-oxo-1,2-dihydropyrazolo[1,2-a]pyrazole-5,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2)8(10(16)18-3)9(11(17)19-4)14-7(15)5-6-13(12)14/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIKSOUTXRREOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(N2N1CCC2=O)C(=O)OC)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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